2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C6H10N2O2 It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 1H-pyrazole-4-carbaldehyde with methanol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid, while reduction can produce 2-methoxy-1-(1H-pyrazol-4-yl)ethanol.
Scientific Research Applications
2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structure, which combines a methoxy group with a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Biological Activity
2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including its antiproliferative, antibacterial, antifungal, and antioxidant activities.
The synthesis of this compound typically involves the reaction of pyrazole derivatives with methoxyethyl alcohol. The resulting compound exhibits a unique structure that contributes to its biological activity. The presence of both methoxy and pyrazole groups enhances its interaction with biological targets.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in studies involving human breast cancer (MCF-7) and leukemia (K562) cells, the compound demonstrated IC50 values in the micromolar range, indicating potent inhibitory activity on cell proliferation.
Case Study: Antiproliferative Effects
A study evaluated the compound's effects on K562 cells, where it was treated at concentrations of 10 µM for 24, 48, and 72 hours. Results showed:
- 48-hour treatment led to significant cleavage of poly(ADP-ribose) polymerase (PARP), indicating activation of apoptotic pathways.
- Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting its potential as an anticancer agent .
Antibacterial Activity
This compound also exhibits notable antibacterial properties. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative species.
Minimum Inhibitory Concentration (MIC)
The compound showed promising MIC values:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.0195 |
Bacillus subtilis | 0.0048 |
These results indicate that the compound is particularly effective against E. coli and S. aureus, demonstrating its potential for therapeutic applications in treating bacterial infections .
Antifungal Activity
In addition to antibacterial effects, the compound has antifungal activity against strains such as Candida albicans. Studies report MIC values ranging from 0.039 to 0.078 mg/mL for various fungal strains, suggesting that it could be useful in managing fungal infections .
Antioxidant Activity
The antioxidant properties of this compound have been assessed through DPPH radical scavenging assays. The compound exhibited significant scavenging activity, which is crucial for mitigating oxidative stress-related diseases.
The antioxidant effect is attributed to the ability of the methoxy group to donate hydrogen atoms, thus neutralizing free radicals. This action is essential in preventing cellular damage and may contribute to its overall therapeutic efficacy .
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-methoxy-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2O2/c1-10-4-6(9)5-2-7-8-3-5/h2-3,6,9H,4H2,1H3,(H,7,8) |
InChI Key |
QDZLTRGJPVPCKQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CNN=C1)O |
Origin of Product |
United States |
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